6-ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
The compound “6-ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate” is a complex organic molecule. It contains a thieno[2,3-c]pyridine core, which is a heterocyclic compound containing a fused ring system made up of a thiophene ring and a pyridine ring. The molecule also contains acetamido and carboxylate functional groups, which could contribute to its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The thieno[2,3-c]pyridine core would provide a planar, aromatic region, while the acetamido and carboxylate groups could introduce elements of polarity and potential for hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carboxylate groups could potentially engage in acid-base reactions, while the acetamido group could be involved in various nucleophilic or electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups and potential for hydrogen bonding could influence its solubility, while the aromatic core could contribute to its stability .Scientific Research Applications
Chemical Synthesis and Catalysis
The synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation demonstrates the chemical versatility of similar compounds. This process features complete regioselectivity and high diastereoselectivities, expanding the scope of reaction conditions and product diversification in organic synthesis (Zhu, Lan, & Kwon, 2003).
Heterocyclic Chemistry
Compounds structurally related to the specified molecule have been used to synthesize a variety of heterocyclic derivatives, demonstrating their importance in the development of new pharmacologically active compounds. For example, polyazanaphthalenes and thieno[2,3-b]pyridine derivatives have been synthesized, showcasing the potential for creating novel compounds with diverse biological activities (Harb et al., 1989).
Photophysical Properties
A study on the synthesis and photophysical properties of thieno[2,3-b]pyridine derivatives highlights the potential of these compounds in materials science. The careful investigation of spectral-fluorescent properties and their correlation with chemical structure could inform the design of new materials for electronic and photonic applications (Ershov et al., 2019).
Future Directions
properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-acetamido-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-4-21-14(19)16-6-5-9-10(7-16)22-12(15-8(2)17)11(9)13(18)20-3/h4-7H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNYWSUNFFJNBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate |
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